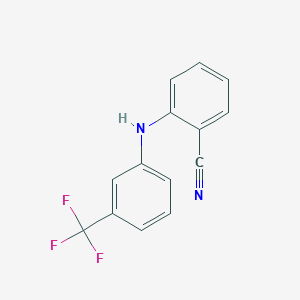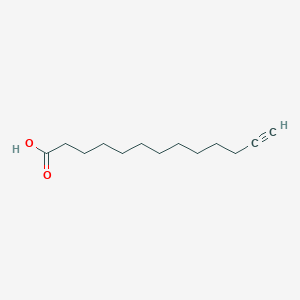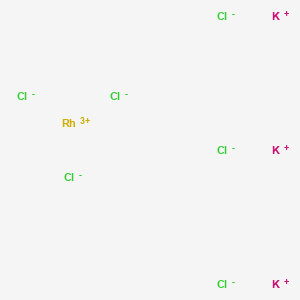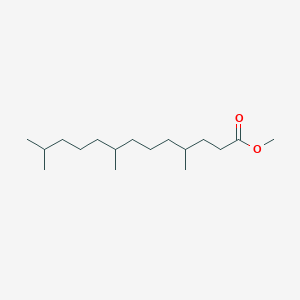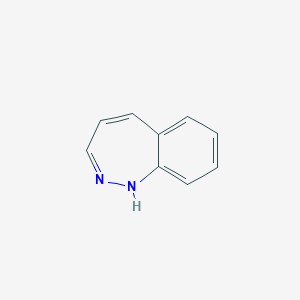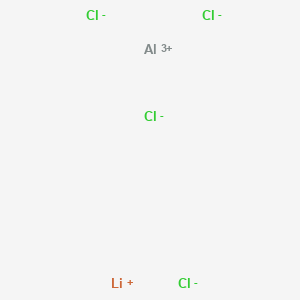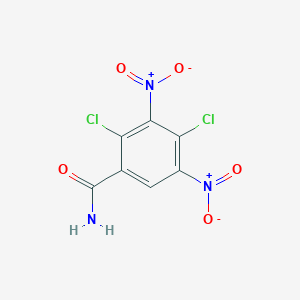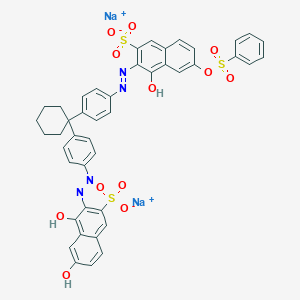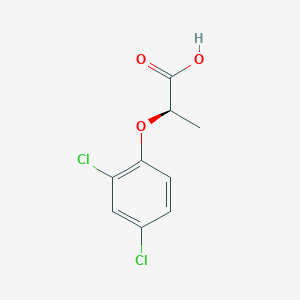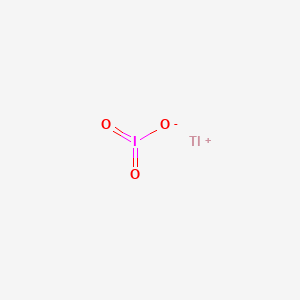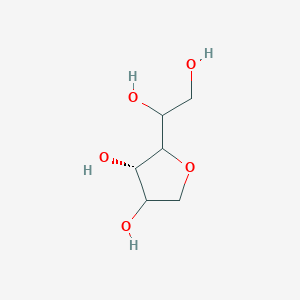
(3S)-2-(1,2-dihydroxyethyl)oxolane-3,4-diol
概述
描述
(3S)-2-(1,2-dihydroxyethyl)oxolane-3,4-diol is a chiral molecule with significant importance in various scientific fields. This compound features a tetrahydrofuran ring substituted with hydroxyl groups, making it a polyol. Its structure and stereochemistry play crucial roles in its reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
-
Synthesis from D-glucose: : One common method involves the reduction of D-glucose. The process typically includes:
Reduction: D-glucose is reduced using sodium borohydride (NaBH₄) in an aqueous solution to yield (3S)-2-(1,2-dihydroxyethyl)oxolane-3,4-diol.
Purification: The product is purified through crystallization or chromatography.
-
Enzymatic Synthesis: : Enzymes like aldose reductase can catalyze the reduction of glucose to produce the desired compound under mild conditions, offering a more environmentally friendly approach.
Industrial Production Methods
Industrial production often scales up the chemical synthesis methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and biocatalysis are employed to enhance efficiency and reduce costs.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds. Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO₄).
Reduction: Further reduction can convert the compound into alditols using agents like lithium aluminum hydride (LiAlH₄).
Substitution: Hydroxyl groups can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH₄ in dry ether under reflux.
Substitution: SOCl₂ in pyridine at low temperatures.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Polyols.
Substitution: Halogenated derivatives.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Building Block: Its chirality makes it valuable in asymmetric synthesis.
Biology
Metabolic Studies: Serves as a model compound for studying carbohydrate metabolism.
Enzyme Substrate: Used in assays to study enzyme kinetics and mechanisms.
Medicine
Drug Development: Investigated for its potential in developing new pharmaceuticals, particularly in antiviral and anticancer research.
Industry
Polymer Production: Utilized in the synthesis of biodegradable polymers.
Food Industry: Employed as a sweetener and humectant.
作用机制
The compound exerts its effects primarily through interactions with enzymes and receptors. Its hydroxyl groups can form hydrogen bonds, influencing molecular recognition and binding. In metabolic pathways, it can act as a substrate or inhibitor, affecting various biochemical processes.
相似化合物的比较
Similar Compounds
D-glucose: A common monosaccharide with similar hydroxyl functionalities.
Sorbitol: A sugar alcohol derived from glucose, used as a sweetener.
Xylitol: Another sugar alcohol with applications in food and pharmaceuticals.
Uniqueness
(3S)-2-(1,2-dihydroxyethyl)oxolane-3,4-diol is unique due to its specific stereochemistry and ring structure, which confer distinct reactivity and biological activity compared to linear polyols like sorbitol and xylitol.
This compound’s versatility and unique properties make it a valuable subject of study and application across multiple scientific disciplines.
属性
IUPAC Name |
(3S)-2-(1,2-dihydroxyethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-1-3(8)6-5(10)4(9)2-11-6/h3-10H,1-2H2/t3?,4?,5-,6?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYAEWCLZODPBN-CTQIIAAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C([C@@H](C(O1)C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12441-09-7 | |
| Record name | Sorbitan | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sorbitan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.415 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid](/img/structure/B76452.png)
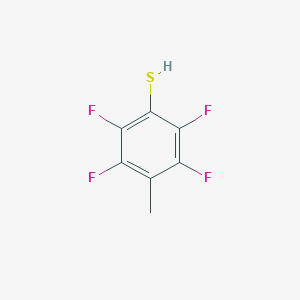
![2-Isopropylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B76455.png)
